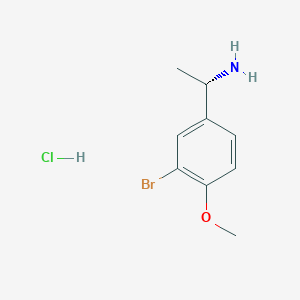

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

CAS No.: 2193052-12-7

Cat. No.: VC5008713

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2193052-12-7 |

|---|---|

| Molecular Formula | C9H13BrClNO |

| Molecular Weight | 266.56 |

| IUPAC Name | (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |

| Standard InChI Key | HWDQDOJCFVFAQC-RGMNGODLSA-N |

| SMILES | CC(C1=CC(=C(C=C1)OC)Br)N.Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride, reflects its core structure:

-

A phenyl ring substituted with a bromo group (-Br) at position 3 and a methoxy group (-OCH₃) at position 4.

-

An ethylamine chain (-CH₂CH₂NH₂) attached to the phenyl ring at position 1, with the amine group protonated as a hydrochloride salt for stability.

-

Chirality at the C1 carbon, resulting in the S enantiomer.

The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2193052-12-7 | |

| Molecular Formula | C₉H₁₃BrClNO | |

| Molecular Weight | 266.56 g/mol | |

| IUPAC Name | (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride | |

| SMILES | CC@@HN.Cl | |

| InChIKey | HWDQDOJCFVFAQC-RGMNGODLSA-N |

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions (e.g., LogP = 2.1) suggest moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The hydrochloride salt form improves aqueous solubility compared to the free base.

Spectroscopic Data

-

NMR: The proton NMR spectrum would feature distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and the ethylamine chain (δ 1.2–2.9 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 266.56 (M+H⁺) and characteristic fragments from Br loss (m/z 187) are expected .

Biological Activity and Applications

Mechanistic Insights

Structural analogs of this compound exhibit bioactivity modulated by the bromo-methoxy pharmacophore, which influences:

-

Receptor Binding: The bromine atom’s electron-withdrawing effect and methoxy group’s hydrogen-bonding capacity may enhance affinity for G protein-coupled receptors (GPCRs).

-

Enzyme Inhibition: Similar compounds inhibit cytochrome P450 enzymes, suggesting potential drug-drug interaction risks.

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |

| Ventilation | Fume hood |

| Storage | Cool, dry place away from light |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume